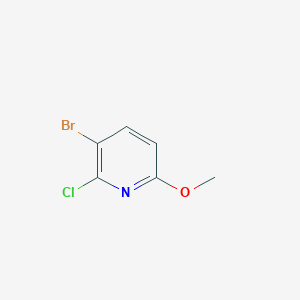

3-Bromo-2-chloro-6-methoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2-chloro-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXXSYYRNKLDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674434 | |

| Record name | 3-Bromo-2-chloro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777931-67-6 | |

| Record name | 3-Bromo-2-chloro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-chloro-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-Bromo-2-chloro-6-methoxypyridine

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-chloro-6-methoxypyridine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the , a key heterocyclic building block in modern medicinal and agrochemical research. Halogenated pyridines are fundamental intermediates, enabling access to a wide array of complex derivatives through reactions like cross-coupling.[1] This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol but also the scientific rationale behind the synthetic strategy, ensuring both reproducibility and a deeper understanding of the process.

Strategic Importance and Synthetic Challenges

This compound is a highly versatile intermediate. The distinct electronic nature and positioning of its three substituents—bromo, chloro, and methoxy—allow for regioselective functionalization, making it an invaluable scaffold in the synthesis of novel therapeutic agents and pesticides.[2][3] The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the chlorine at the 2-position can be targeted for nucleophilic substitution.[4]

The primary challenge in synthesizing polysubstituted pyridines lies in controlling the regioselectivity of the functionalization. The pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene.[1][5] Therefore, the synthesis requires careful consideration of the directing effects of existing substituents and the choice of reaction conditions to achieve the desired isomer.

Recommended Synthetic Pathway: Electrophilic Bromination

The most direct and logical approach to synthesizing this compound is the electrophilic bromination of a suitable precursor. The commercially available 2-chloro-6-methoxypyridine serves as an ideal starting material.

Mechanistic Rationale and Regioselectivity

The outcome of the electrophilic bromination is governed by the directing effects of the substituents already present on the pyridine ring.

-

-OCH₃ (Methoxy) Group: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

-

-Cl (Chloro) Group: This is a deactivating, ortho, para-directing group. Its deactivating nature stems from its inductive electron withdrawal, while its directing effect is due to lone pair donation via resonance.

When both groups are present, the powerful activating effect of the methoxy group dominates. It strongly directs the incoming electrophile (Br⁺) to the positions ortho and para to itself. In 2-chloro-6-methoxypyridine, the positions ortho to the methoxy group are C3 and C5. The C3 position is favored for substitution, leading to the desired product.

Caption: Regioselectivity of bromination on 2-chloro-6-methoxypyridine.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for clarity and reproducibility. The causality behind each step is explained to empower the researcher to make informed decisions.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Hazard |

| 2-Chloro-6-methoxypyridine | 143.57 | 17228-64-7 | Irritant |

| N-Bromosuccinimide (NBS) | 177.98 | 128-08-5 | Corrosive, Oxidizer |

| Sulfuric Acid (98%) | 98.08 | 7664-93-9 | Corrosive, Oxidizer |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Carcinogen suspect |

| Saturated Sodium Bicarbonate | 84.01 | 144-55-8 | Irritant |

| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | N/A |

Step-by-Step Procedure

Caption: Workflow for the .

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-chloro-6-methoxypyridine (1.0 eq). Cool the flask to 0°C in an ice bath.

-

Acidification: Slowly add concentrated sulfuric acid (98%, ~5-10 mL per gram of starting material) while maintaining the internal temperature below 10°C. The pyridine derivative will protonate and dissolve.

-

Causality: Sulfuric acid serves as both the solvent and a catalyst. It protonates the pyridine nitrogen, which deactivates the ring, but it also protonates NBS, generating a more potent electrophilic bromine species (Br⁺).

-

-

Bromination: Once the solution is homogeneous and cooled to 0°C, add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq) portion-wise over 30 minutes. Ensure the temperature does not rise above 5°C during the addition.

-

Expertise: Using a slight excess of NBS ensures complete consumption of the starting material. Portion-wise addition is critical for temperature control and preventing runaway reactions or the formation of di-brominated byproducts.

-

-

Reaction Monitoring: Stir the reaction mixture at 0-5°C for 1 hour, then allow it to slowly warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching: Carefully pour the reaction mixture onto a beaker of crushed ice. This will dilute the acid and precipitate the crude product.

-

Trustworthiness: This step must be performed slowly in a well-ventilated fume hood, as the dilution of concentrated sulfuric acid is highly exothermic.

-

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The final product, this compound, is typically a solid.[6]

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the substitution pattern. The spectrum should show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C5 positions.

-

¹³C NMR: To confirm the number of unique carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight (222.47 g/mol ) and the characteristic isotopic pattern of a compound containing one bromine and one chlorine atom.[7][8]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Reagent Handling:

-

Sulfuric Acid: Extremely corrosive. Handle only in a fume hood and add it to other solutions slowly.

-

N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes.

-

Dichloromethane (DCM): A suspected carcinogen and volatile. All extractions and evaporations must be performed in a fume hood.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The via electrophilic bromination of 2-chloro-6-methoxypyridine is a reliable and scalable method. By understanding the mechanistic principles of electrophilic aromatic substitution and the directing effects of the substituents, researchers can effectively produce this valuable intermediate. The detailed protocol and causal explanations provided herein are designed to ensure a high degree of success and safety, empowering chemists in their pursuit of novel molecular discovery.

References

- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. youtube.com [youtube.com]

- 6. This compound | 777931-67-6 [sigmaaldrich.com]

- 7. 1196152-02-9 | 4-Bromo-2-chloro-6-methoxypyridine - Moldb [moldb.com]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to 3-Bromo-2-chloro-6-methoxypyridine: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-2-chloro-6-methoxypyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in the pharmaceutical and agrochemical industries. This document delves into the core physical and chemical properties, reactivity profile, spectral characterization, handling protocols, and synthetic applications of this versatile intermediate.

Compound Identification and Core Physical Properties

This compound is a polysubstituted pyridine derivative whose unique arrangement of functional groups—a bromine atom, a chlorine atom, and a methoxy group—imparts a distinct reactivity profile crucial for advanced organic synthesis.

| Identifier | Data |

| IUPAC Name | This compound[1] |

| CAS Number | 777931-67-6[1] |

| Molecular Formula | C₆H₅BrClNO[1] |

| Molecular Weight | 222.47 g/mol |

| Physical Form | Solid[1] |

| Purity | Typically ≥98%[1] |

While specific experimental data for the boiling point and density of this compound are not widely published, data for the closely related isomer, 3-Bromo-6-chloro-2-methoxypyridine (CAS 1211526-62-3), provides useful estimates.

| Property (for isomer 1211526-62-3) | Predicted Value |

| Boiling Point | 227.3 ± 35.0 °C[2] |

| Density | 1.650 ± 0.06 g/cm³[2] |

Spectroscopic Characterization

Full spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While specific peak lists are proprietary to manufacturers, standard analytical techniques are employed for characterization. Researchers can obtain compound-specific spectra from commercial suppliers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the pyridine ring. The proton NMR would be expected to show two distinct aromatic proton signals, and a singlet for the methoxy group protons.

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and isotopic distribution pattern characteristic of a compound containing both bromine and chlorine atoms.

-

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the characteristic vibrations of the functional groups present, such as C-O stretching for the methoxy group, C=N and C=C stretching of the pyridine ring, and C-Br/C-Cl stretching.

Vendors like ChemicalBook indicate the availability of ¹H NMR, ¹³C NMR, MS, and IR spectra for this compound[3].

Chemical Properties and Reactivity Profile

The synthetic utility of this compound is dictated by the electronic nature of its substituted pyridine ring and the differential reactivity of its two halogen atoms.

The pyridine ring is inherently electron-deficient. This effect is amplified by the presence of two electron-withdrawing halogen atoms (Br and Cl). This electronic arrangement makes the molecule a prime candidate for two major classes of reactions:

-

Palladium-Catalyzed Cross-Coupling Reactions : The carbon-halogen bonds are excellent handles for forming new carbon-carbon and carbon-heteroatom bonds. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl. This differential reactivity allows for selective or sequential functionalization. The C-Br bond at the 3-position is typically more reactive than the C-Cl bond at the 2-position in standard cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the selective introduction of aryl, vinyl, or alkynyl groups at the C-3 position while leaving the C-2 chloro-substituent available for subsequent transformations.

-

Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the ring, particularly at positions ortho and para to the nitrogen atom, facilitates nucleophilic attack. The chlorine atom at the C-2 position is highly activated towards displacement by nucleophiles (such as amines, alcohols, or thiols), a common strategy in drug development.

Caption: Reactivity map of this compound.

Synthetic Applications

This molecule serves as a pivotal intermediate in the synthesis of complex molecular architectures. Its trifunctional nature allows for the regioselective introduction of various substituents, making it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery and for developing new agrochemicals.

-

Pharmaceutical Development : As a pharmaceutical intermediate, it is used to construct core scaffolds for Active Pharmaceutical Ingredients (APIs). The ability to perform sequential, site-selective cross-coupling and SNAr reactions is a powerful tool for medicinal chemists.

-

Agrochemical Synthesis : The pyridine core is a common feature in many modern pesticides and herbicides. This compound provides a versatile platform for creating new agrochemical candidates with enhanced efficacy and targeted activity.

Safety and Handling

As with any laboratory chemical, proper handling and storage procedures are paramount to ensure safety. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification:

-

Signal Word : Warning[1]

-

Hazard Statements :

Recommended Precautions:

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

Storage and Handling:

-

Store in a dry, cool, and well-ventilated place[4].

-

Keep container tightly closed.

-

Store under an inert atmosphere[1]. Recommended storage temperature is 2-8°C[1].

-

Handle in a well-ventilated place, preferably within a chemical fume hood.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, field-proven protocol for the Suzuki-Miyaura coupling reaction, a cornerstone application for this substrate class. This protocol is designed to be self-validating through careful control of the reaction environment.

Objective : To synthesize a 3-aryl-2-chloro-6-methoxypyridine derivative via selective C-Br bond activation.

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

-

Inert Atmosphere Setup : Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction. Causality: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. An inert atmosphere is critical to prevent catalyst degradation and ensure catalytic turnover.

-

Addition of Solids : To the flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a suitable base such as anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv), and the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv). Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid to form a more nucleophilic boronate species.

-

Solvent Addition : Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v), via a syringe. Causality: Degassing the solvent by sparging with an inert gas removes dissolved oxygen, further protecting the catalyst.

-

Reaction Execution : Heat the reaction mixture to a temperature between 90-100 °C with vigorous stirring.

-

Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

-

Workup : Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Causality: The aqueous workup removes inorganic salts (like the base and halide byproducts) and water-soluble impurities.

-

Purification : Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-2-chloro-6-methoxypyridine.

Conclusion

This compound is a high-value, versatile chemical intermediate. Its well-defined and differential reactivity at the C-2 and C-3 positions allows for controlled, sequential functionalization, making it an indispensable tool for constructing complex molecules. A thorough understanding of its properties, reactivity, and handling requirements enables researchers to leverage its full potential in accelerating innovation in pharmaceutical and agrochemical development.

References

commercial availability of 3-Bromo-2-chloro-6-methoxypyridine

An In-depth Technical Guide to 3-Bromo-2-chloro-6-methoxypyridine: Commercial Availability, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 777931-67-6), a key halogenated pyridine intermediate essential for advanced organic synthesis. The strategic placement of bromo, chloro, and methoxy functionalities on the pyridine scaffold makes it a highly versatile building block in medicinal chemistry and agrochemical research. This document details its commercial availability, provides a field-proven synthesis protocol with full characterization data, explores its application in palladium-catalyzed cross-coupling reactions, and outlines critical safety and handling procedures. The guide is designed to equip researchers and development professionals with the technical insights required to effectively source, synthesize, and utilize this valuable compound in their discovery pipelines.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted pyridine derivative. The pyridine ring is a foundational scaffold in numerous FDA-approved drugs, and its substitution pattern is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties.[1][2] The presence of two distinct halogen atoms (bromine and chlorine) at ortho- and meta-positions relative to the nitrogen atom, along with a methoxy group, offers a unique combination of electronic properties and reactivity for synthetic transformations.

The bromine atom, in particular, serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for constructing the complex carbon-carbon and carbon-heteroatom bonds prevalent in modern pharmaceuticals.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 777931-67-6 | [5][6] |

| Molecular Formula | C₆H₅BrClNO | [5][6] |

| Molecular Weight | 222.47 g/mol | [5][7] |

| IUPAC Name | This compound | |

| Appearance | Colorless Solid | [5][8] |

| Melting Point | 64–65 °C | [5][8] |

| Storage | Room temperature or 2-8 °C, Inert atmosphere | [6] |

Significance and Applications in Research and Development

Halogenated pyridines are indispensable tools in drug discovery.[3][9] this compound serves as a quintessential example of a high-value intermediate, primarily utilized as a precursor in the synthesis of more complex molecular architectures. Its utility is demonstrated in numerous patents for the development of novel therapeutic agents.[10][11][12]

A primary application involves its use in Suzuki-Miyaura coupling reactions. The carbon-bromine bond at the 3-position can be selectively activated under palladium catalysis to form a new carbon-carbon bond with a boronic acid or ester, leaving the chloro and methoxy groups untouched for potential subsequent modifications. This precise regioselectivity is a cornerstone of efficient and convergent synthetic strategies.

For instance, in the development of novel inhibitors of the menin-MLL interaction for cancer therapy, this compound is used as a starting material to synthesize a key cyclopropyl-substituted pyridine intermediate.[10][11][12]

Below is a representative workflow illustrating this critical application.

Commercial Availability

This compound is commercially available from a range of specialized chemical suppliers catering to the research and development sector. Procurement considerations should include verification of purity (typically ≥98%), available quantities, and appropriate storage conditions to ensure material integrity.

Table 2: Selected Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | ≥98% | Varies (distributor for Ambeed, Inc.) | 777931-67-6 |

| ChemScene | >98% | 100mg, 250mg, 500mg, 1g, 5g | 777931-67-6 |

| BLD Pharm | 98% | 1g, 5g, 25g | 777931-67-6 |

| CP Lab Chemicals | min 98% | 10g | 777931-67-6 |

| Angene | 98% | 1g, 5g, 10g, 25g, 100g, 500g | 777931-67-6 |

Note: Availability and quantities are subject to change. Researchers should consult directly with suppliers for current stock and lead times.

Synthesis and Characterization

While commercially available, an in-house synthesis of this compound can be a cost-effective alternative for large-scale needs or to ensure a specific purity profile. A reliable and high-yield protocol has been published in the peer-reviewed literature as part of the total synthesis of Acromelic Acids A and B.[5][8] The synthesis starts from the readily available 2-chloro-6-methoxypyridine and proceeds via an electrophilic bromination.

Experimental Protocol: Synthesis of this compound[5][9]

The causality for this experimental design is rooted in the electronic nature of the pyridine ring. The methoxy group at the 6-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution. Bromination with N-Bromosuccinimide (NBS) occurs regioselectively at the 3-position, which is para to the activating methoxy group, leading to the desired product in good yield.

Characterization Data

The identity and purity of the synthesized compound must be validated. The following data are consistent with the successful synthesis of the target molecule.[5][8]

-

¹H-NMR (500 MHz, CDCl₃) δ: 7.72 (d, J=8.50 Hz, 1H), 6.58 (d, J=8.50 Hz, 1H), 3.92 (s, 3H).

-

¹³C-NMR (125 MHz, CDCl₃) δ: 162.4, 147.3, 143.8, 110.9, 110.1, 54.3.

-

HR-MS (ESI-TOF): Calculated for C₆H₆BrClNO [(M+H)⁺] 221.9316. Found 221.9314.

Safety, Handling, and Storage

As with all halogenated organic compounds, this compound must be handled with appropriate care in a laboratory setting. A thorough review of the Safety Data Sheet (SDS) from the supplier is mandatory before use.

Table 3: Hazard Identification and Recommended Personal Protective Equipment (PPE)

| Hazard Class | GHS Pictogram | Hazard Statement(s) | Recommended PPE |

| Skin Irritation | GHS07 | H315: Causes skin irritation. | Chemical-resistant gloves (e.g., Nitrile), Lab coat |

| Eye Irritation | GHS07 | H319: Causes serious eye irritation. | Safety glasses with side-shields or goggles |

| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation. | Use only in a chemical fume hood |

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably a certified chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8 °C is recommended.

Conclusion

This compound is a high-utility building block for chemical synthesis, offering multiple, differentially reactive sites for the construction of complex molecules. Its commercial availability from several reputable suppliers facilitates its direct use in research. Furthermore, the existence of a robust and well-documented synthesis protocol provides a reliable pathway for its preparation on a larger scale. A thorough understanding of its reactivity, handling requirements, and synthetic utility enables researchers to leverage this intermediate to accelerate innovation in drug discovery and other areas of chemical science.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Practical Total Syntheses of Acromelic Acids A and B [jstage.jst.go.jp]

- 6. calpaclab.com [calpaclab.com]

- 7. chemscene.com [chemscene.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2017214367A1 - Inhibitors of the menin-mll interaction - Google Patents [patents.google.com]

- 11. CN109743875B - Inhibitors of the MENIN-MLL interaction - Google Patents [patents.google.com]

- 12. US11479557B2 - Inhibitors of the menin-MLL interaction - Google Patents [patents.google.com]

The Strategic Application of 3-Bromo-2-chloro-6-methoxypyridine in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Within the vast landscape of functionalized pyridines, 3-Bromo-2-chloro-6-methoxypyridine emerges as a highly versatile and strategically valuable building block. The orthogonal reactivity of its halogen substituents, coupled with the directing and electronically modifying influence of the methoxy group, provides medicinal chemists with a powerful tool for the efficient construction of complex molecular architectures. This technical guide will provide an in-depth analysis of the synthesis, reactivity, and potential applications of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of a Polysubstituted Pyridine Core

The inherent value of this compound lies in the distinct chemical reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[2][3] This reactivity differential allows for selective, sequential functionalization of the pyridine ring, a critical advantage in the synthesis of complex, polysubstituted molecules.

The methoxy group at the 6-position further enhances the utility of this scaffold. It serves to electronically modulate the pyridine ring, influencing the reactivity of the halogenated positions and potentially impacting the binding affinity of derivative compounds with their biological targets. Furthermore, the methoxy group can play a role in modulating the physicochemical properties of the final molecule, such as solubility and metabolic stability.[1]

This guide will explore the practical applications of this strategic design, from the synthesis of the core molecule to its elaboration into potential therapeutic agents.

Synthesis of the this compound Scaffold

The precursor, 2-chloro-6-methoxy-pyridin-3-amine, can be synthesized from commercially available 2-amino-6-chloro-3-nitropyridine.[4] The process involves a nucleophilic aromatic substitution of the chloro group with methoxide, followed by the reduction of the nitro group to an amine.[4]

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Characterization and Physicochemical Properties

The unambiguous characterization of this compound is crucial for its effective use. While a comprehensive set of published spectroscopic data is not available, the expected spectral features can be predicted based on analysis of closely related analogues.[5][6][7][8][9]

| Property | Predicted/Reported Value | Source/Reference |

| Molecular Formula | C₆H₅BrClNO | [Sigma-Aldrich] |

| Molecular Weight | 222.47 g/mol | [Sigma-Aldrich] |

| Appearance | Solid | [Sigma-Aldrich] |

| ¹H NMR | Aromatic protons expected in the δ 7.0-8.0 ppm range. Methoxy singlet expected around δ 3.9-4.1 ppm. | Analogues[8] |

| ¹³C NMR | Aromatic carbons expected in the δ 110-160 ppm range. Methoxy carbon expected around δ 55-60 ppm. | Analogues[5][9] |

| Storage | Inert atmosphere, 2-8°C | [Sigma-Aldrich] |

Note: Specific spectral data should be obtained and verified for each batch of the compound. A reported ¹H NMR spectrum is available from ChemicalBook.[8]

Key Chemical Transformations and Experimental Protocols

The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise and controlled elaboration of the pyridine core.

Chemoselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.[2] Due to the higher reactivity of the C-Br bond, the initial Suzuki coupling will selectively occur at the 3-position, leaving the C-Cl bond intact for subsequent transformations.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 3-Position

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Add the Pd(PPh₃)₄ catalyst (0.05 eq).

-

Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

- 1. US20130035325A1 - Kinase inhibitors - Google Patents [patents.google.com]

- 2. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoselective Synthesis of Polysubstituted Pyridines from Heteroaryl Fluorosulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. forskning.ruc.dk [forskning.ruc.dk]

- 7. rsc.org [rsc.org]

- 8. 3-Bromo-2-methoxypyridine(13472-59-8) 1H NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-chloro-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-2-chloro-6-methoxypyridine

This compound is a highly functionalized pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique arrangement of substituents—a bromine atom, a chlorine atom, and a methoxy group—on the pyridine core provides a versatile scaffold for the synthesis of complex molecules. The differential reactivity of the halogen atoms allows for selective, sequential cross-coupling reactions, making it a valuable building block in the construction of novel active pharmaceutical ingredients (APIs) and other fine chemicals. This guide provides a comprehensive overview of the synthetic strategies for preparing this key intermediate, with a focus on the underlying chemical principles and practical experimental guidance.

Synthetic Strategies: A Multi-Step Approach

The synthesis of this compound is typically achieved through a multi-step process, commencing with a readily available pyridine precursor. The most logical and commonly employed strategy involves the sequential introduction of the desired functional groups onto the pyridine ring. This approach allows for precise control over the substitution pattern and maximizes the overall yield. The general synthetic pathway can be outlined as follows:

-

Selective Methoxylation: Starting with a di-halogenated pyridine, one of the halogen atoms is selectively replaced by a methoxy group.

-

Regioselective Bromination: The resulting mono-methoxy, mono-chloro pyridine is then brominated at a specific position on the ring, dictated by the directing effects of the existing substituents.

The following sections will delve into the specifics of each of these key transformations.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-6-methoxypyridine

The journey to our target molecule begins with the preparation of the crucial intermediate, 2-chloro-6-methoxypyridine. The most common and cost-effective starting material for this synthesis is 2,6-dichloropyridine.[1] The selective replacement of one chlorine atom with a methoxy group is a critical step that leverages the principles of nucleophilic aromatic substitution.

Reaction Causality: Why this Pathway?

In 2,6-dichloropyridine, the two chlorine atoms are electronically equivalent. However, under controlled conditions, a single substitution can be achieved. The reaction with a methoxide source, typically sodium methoxide, proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the two chlorine atoms activates the ring towards nucleophilic attack. By using a stoichiometric amount of the nucleophile and carefully controlling the reaction temperature, monosubstitution can be favored over disubstitution.

Experimental Protocol: Synthesis of 2-Chloro-6-methoxypyridine from 2,6-Dichloropyridine

This protocol is a representative example based on established methodologies for the methoxylation of dichloropyridines.[2][3]

Materials:

-

2,6-Dichloropyridine

-

Sodium methoxide (solid or as a solution in methanol)

-

Methanol (anhydrous)

-

Toluene (or other suitable solvent)

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloropyridine (1.0 eq) in anhydrous methanol.

-

Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.0-1.2 eq) portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (typically 65-70 °C) and maintain for several hours (4-12 h). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 2-chloro-6-methoxypyridine can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless to pale yellow liquid.[4]

Data Presentation:

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Typical Yield |

| 2,6-Dichloropyridine | Sodium Methoxide | Methanol | Reflux | 4-12 h | 70-90% |

Part 2: Regioselective Bromination to Yield this compound

With the 2-chloro-6-methoxypyridine intermediate in hand, the final step is the introduction of a bromine atom at the 3-position of the pyridine ring. This is an electrophilic aromatic substitution reaction, and the position of bromination is directed by the existing substituents.

Causality of Regioselectivity:

The methoxy group at the 6-position is an activating, ortho-, para-directing group due to its electron-donating resonance effect. The chloro group at the 2-position is a deactivating, ortho-, para-directing group. The nitrogen atom in the pyridine ring is strongly deactivating towards electrophilic substitution. The combined directing effects of the methoxy and chloro groups, along with the deactivating effect of the ring nitrogen, favor electrophilic attack at the 3- and 5-positions. However, the 3-position is sterically less hindered and electronically more favored, leading to the regioselective formation of the 3-bromo isomer.

Experimental Protocol: Bromination of 2-Chloro-6-methoxypyridine

This protocol is a general procedure for the bromination of activated pyridine rings.[5]

Materials:

-

2-Chloro-6-methoxypyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile or Dichloromethane (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Water

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-chloro-6-methoxypyridine (1.0 eq) in anhydrous acetonitrile or dichloromethane.

-

Addition of Brominating Agent: Cool the solution to 0 °C and add N-bromosuccinimide (1.0-1.1 eq) portion-wise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (2-16 h) until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Quench the reaction by adding water and a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Extract the product with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or recrystallization to afford the final product as a solid.

Data Presentation:

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Typical Yield |

| 2-Chloro-6-methoxypyridine | N-Bromosuccinimide | Acetonitrile | 0 °C to RT | 2-16 h | 60-80% |

Visualization of the Synthetic Workflow

To provide a clear visual representation of the entire synthetic process, the following workflow diagram has been generated using Graphviz.

Caption: Synthetic workflow for this compound.

Conclusion and Field-Proven Insights

The synthesis of this compound is a well-established, yet nuanced, process that requires careful control of reaction conditions to achieve high yields and purity. The presented two-step synthetic route, starting from 2,6-dichloropyridine, is a robust and scalable method suitable for both laboratory and industrial settings.

Key considerations for success include:

-

Purity of Starting Materials: The use of high-purity 2,6-dichloropyridine is essential to minimize the formation of byproducts.

-

Moisture Control: Both the methoxylation and bromination steps are sensitive to moisture. The use of anhydrous solvents and reagents is crucial.

-

Reaction Monitoring: Careful monitoring of the reaction progress by TLC or GC-MS is necessary to determine the optimal reaction time and prevent over-reaction or decomposition.

-

Purification: Effective purification of the intermediate and final product is critical to obtain material of the required quality for subsequent applications.

This guide provides a solid foundation for researchers and drug development professionals to confidently approach the synthesis of this important chemical intermediate. By understanding the underlying chemical principles and adhering to sound experimental practices, the successful preparation of this compound can be readily achieved.

References

- 1. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 2. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification | MDPI [mdpi.com]

Methodological & Application

Application Notes & Protocols: Selective Suzuki-Miyaura Coupling of 3-Bromo-2-chloro-6-methoxypyridine

Introduction: Navigating the Selective Cross-Coupling of Dihaloheteroarenes

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in the pharmaceutical and materials science sectors is particularly profound, where the synthesis of complex biaryl and hetero-biaryl scaffolds is paramount.[3][4] Pyridine-containing molecules, in particular, are ubiquitous structural motifs in a vast array of FDA-approved drugs and advanced materials.[5][6]

This guide focuses on a specific and challenging substrate: 3-bromo-2-chloro-6-methoxypyridine. As a dihalogenated heteroarene, it presents a unique opportunity for sequential, site-selective functionalization. However, this potential is coupled with distinct challenges. The inherent electron deficiency of the pyridine ring and the presence of two different halogen atoms necessitate a carefully optimized protocol to control regioselectivity. Furthermore, the Lewis basic pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation, a common hurdle in coupling reactions involving nitrogen-containing heterocycles.[3][7]

The primary objective of this protocol is to leverage the differential reactivity of the C-Br and C-Cl bonds to achieve a selective Suzuki-Miyaura coupling at the C3 (bromo) position. This document provides a deep dive into the reaction mechanism, a detailed experimental protocol, and field-proven insights to empower researchers to successfully navigate this transformation.

The Mechanistic Blueprint: Achieving Regioselectivity

The success of the selective Suzuki-Miyaura coupling hinges on a clear understanding of its catalytic cycle, which universally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8]

The Catalytic Cycle

-

Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halogen bond of the electrophile. This is typically the rate-determining step.[2] For this compound, the key to regioselectivity lies in this initial step. The relative reactivity of organic halides towards oxidative addition follows the general trend: R-I > R-OTf > R-Br >> R-Cl.[1] This inherent reactivity difference allows the Pd(0) catalyst to selectively insert into the more labile Carbon-Bromine bond over the stronger, less reactive Carbon-Chlorine bond, forming a Pd(II) intermediate.

-

Transmetalation: This step involves the transfer of the organic moiety (R²) from the organoboron reagent to the palladium center, displacing the halide. This process is critically facilitated by a base. The base activates the boronic acid, converting it into a more nucleophilic boronate "ate" complex (e.g., [R²B(OH)₃]⁻), which readily engages in ligand exchange with the Pd(II) complex.[9][10][11] The exact mechanism can proceed through different pathways, but the formation of this activated boronate species is widely accepted as essential for efficient transmetalation.[1][10]

-

Reductive Elimination: In the final step, the two organic ligands on the Pd(II) center couple, forming the new C-C bond of the desired product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][8]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: Key Parameters for Success

The optimization of a Suzuki coupling protocol requires the careful selection of several key components.

-

Palladium Catalyst & Ligand: While simple catalysts like Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] can be effective, modern protocols for challenging substrates often employ a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand.[8][9] Buchwald ligands, such as SPhos or XPhos, are particularly effective for coupling heteroaryl chlorides due to their electron-richness and steric bulk, which promote both oxidative addition and reductive elimination.[12][13] For selective C-Br coupling, a less aggressive catalyst system may be sufficient and even preferable to avoid competing C-Cl activation.

-

Base: The choice of base is critical and substrate-dependent. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common.[11] K₃PO₄ is often a robust choice for heteroaryl couplings, providing sufficient basicity without inducing significant side reactions.[12] The base must be soluble enough in the aqueous phase of the solvent system to be effective.

-

Solvent System: The reaction is typically performed in a biphasic mixture of an organic solvent and water. The organic solvent (e.g., 1,4-dioxane, toluene, DME) dissolves the organohalide and catalyst, while the aqueous phase dissolves the inorganic base.[5][8][13] Thoroughly degassing the solvent system is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Organoboron Reagent: Arylboronic acids are the most common coupling partners. However, they can be prone to protodeboronation or homocoupling under reaction conditions.[14] In such cases, using more stable alternatives like pinacol boronate esters or potassium aryltrifluoroborates can improve reaction outcomes.[1]

Comparative Reaction Protocols

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of halogenated pyridines, providing a valuable reference for optimization.

| Substrate | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| 2-Bromo-3-methylpyridine | Pd(PPh₃)₄ (5) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | Effective for a substituted bromopyridine.[3] |

| 3-Amino-2-chloropyridine | Pd₂(dba)₃ (1.5) / SPhos (3.6) | K₃PO₄ | Toluene | 100 | 18 | High | Buchwald ligand system for a challenging chloropyridine.[3] |

| 2-Bromo-3-methoxypyridine | PdCl₂(dppf) (2-3) | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good | Dppf is a reliable ligand for a broad range of substrates.[13] |

| General Halopyridines | Pd(OAc)₂ (1-2) / PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate-Good | A classic, cost-effective catalyst system.[13] |

| 2,4-Dichloropyridine | Pd(OAc)₂ (2) / IPr·HCl (4) | K₃PO₄ (2) | Toluene/H₂O | RT | 18 | C4-selective | Ligand-controlled selectivity.[15] |

Detailed Experimental Protocol: C3-Selective Arylation

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials & Reagents:

-

This compound (1.0 equiv.)

-

Arylboronic Acid (1.2–1.5 equiv.)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3–5 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv.)

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

-

Ethyl acetate, brine, anhydrous sodium sulfate (for workup)

-

Silica gel (for chromatography)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 223.4 mg), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 or 5:1 ratio (e.g., 4 mL dioxane, 1 mL water). The mixture should be stirred to ensure homogeneity.

-

Reaction: Immerse the flask in a preheated oil bath at 90–100 °C. Stir vigorously for the duration of the reaction (typically 12–24 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-aryl-2-chloro-6-methoxypyridine product.

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Field Insights & Troubleshooting

Even with a robust protocol, challenges can arise. An experienced scientist anticipates and addresses these proactively.

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the palladium catalyst is active. Using a freshly opened bottle or a different batch can resolve issues. The formation of palladium black is a visual indicator of catalyst decomposition and can reduce reaction efficiency.[14]

-

Poor Degassing: Oxygen is detrimental to the Pd(0) catalyst. Ensure solvents are thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.[16]

-

-

Side Reactions:

-

Protodeboronation: This is the hydrolysis of the boronic acid C-B bond, resulting in a de-borylated arene byproduct.[14] Using a slight excess of the boronic acid (1.2-1.5 equiv.) can help compensate. If this is a persistent issue, switching to a more stable boronate ester is recommended.[1][16]

-

Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (R²-R²). This is often favored by the presence of oxygen.

-

Dehalogenation: The starting material can be reduced, replacing the bromine with a hydrogen atom. This can sometimes occur if the reaction mixture contains sources of hydride.[14][17]

-

-

Lack of Reproducibility:

-

Reagent Quality: The purity of the boronic acid is critical. Over time, boronic acids can dehydrate to form boroxines, which may have different reactivity.[14] Storing boronic acids in a cool, dry place is essential.[16]

-

Inconsistent Stirring/Heating: Ensure consistent and vigorous stirring, especially in a biphasic system, to maximize interfacial contact between reactants. Maintain a stable reaction temperature.

-

By controlling these variables and understanding the underlying mechanism, researchers can reliably achieve selective C-C bond formation on complex substrates like this compound, unlocking pathways to novel and valuable molecules.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. reddit.com [reddit.com]

- 17. Yoneda Labs [yonedalabs.com]

Introduction: Navigating the Challenge of Selective C-N Coupling

An Application Guide to the Chemoselective Buchwald-Hartwig Amination of 3-Bromo-2-chloro-6-methoxypyridine

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction is indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials, where aryl and heteroaryl amines are prevalent structural motifs.[3][4]

This guide focuses on a particularly challenging substrate: this compound. The presence of two distinct halogen atoms on the pyridine ring—a bromine at the C3 position and a chlorine at the C2 position—introduces a critical question of chemoselectivity. A successful transformation requires precise control over the reaction conditions to direct the amination to the desired site.

Typically, the reactivity of carbon-halogen bonds in palladium-catalyzed couplings follows the order C-I > C-Br > C-Cl, suggesting the C-Br bond should react preferentially.[5][6] However, in heteroaromatic systems like pyridine, electronic effects are significant. Halogen atoms at positions alpha (C2) or gamma (C4) to the ring nitrogen are electronically activated, making them more susceptible to oxidative addition by the palladium catalyst.[6][7] This creates a scenario where the inherent reactivity of the C-Br bond is in direct competition with the positional activation of the C-Cl bond.

This application note provides a deep dive into managing this selectivity, offering detailed mechanistic insights and field-tested protocols for researchers, scientists, and drug development professionals. We will explore how strategic ligand selection can steer the reaction toward either the C-Br or C-Cl position, transforming a synthetic challenge into a versatile opportunity for molecular diversification.

Mechanistic Rationale: The Ligand as the Director of Selectivity

The outcome of the Buchwald-Hartwig amination of this compound is fundamentally governed by the catalyst system. The catalytic cycle, while complex, provides clear points of control.[1][8]

The reaction initiates with the oxidative addition of the aryl halide to a Pd(0) complex, which is widely considered the rate-determining and selectivity-determining step.[9][10] The palladium catalyst must choose between the C-Br bond at the 3-position and the C-Cl bond at the 2-position. The phosphine ligand bound to the palladium center is the most critical factor in influencing this choice.

-

Steric Hindrance: Bulky, sterically demanding phosphine ligands can preferentially favor oxidative addition at the less hindered C3-Br position. Ligands like the Buchwald biarylphosphines are designed with significant steric bulk to control catalyst activity and selectivity.[11]

-

Electronic Properties: Electron-rich ligands enhance the electron density at the palladium center, which generally accelerates the rate of oxidative addition for both C-Cl and C-Br bonds. The interplay between ligand electronics and the electronic properties of the pyridine substrate is subtle but crucial.

-

Bite Angle (for Bidentate Ligands): For bidentate phosphine ligands like Xantphos or DPEPhos, the natural bite angle influences the geometry and reactivity of the palladium center, which can translate to selectivity between the two halogen sites.

By carefully selecting the ligand, one can exploit the subtle differences in steric and electronic environments at the C2 and C3 positions to achieve high chemoselectivity.

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[12][13]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide robust starting points for achieving selective amination. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Selective Amination at the C3-Br Position

This procedure is optimized to favor reactivity at the carbon-bromine bond, leveraging a sterically hindered ligand to disfavor approach at the more crowded C2 position.

Materials:

-

Substrate: this compound

-

Amine: e.g., Morpholine (or desired primary/secondary amine)

-

Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Base: Sodium tert-butoxide (NaOtBu)

-

Solvent: Anhydrous Toluene

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).

-

Catalyst Loading: In a glovebox, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.5 mol%), and Sodium tert-butoxide (1.4 equiv).

-

Reagent Addition: Remove the vessel from the glovebox. Add the desired amine (1.2 equiv) followed by anhydrous toluene (to achieve a substrate concentration of ~0.1 M).

-

Reaction Execution: Seal the vessel and place it in a preheated oil bath at 100 °C.

-

Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-amino-2-chloro-6-methoxypyridine derivative.

Protocol 2: Selective Amination at the C2-Cl Position

This procedure aims to exploit the electronic activation at the C2 position using a bidentate ligand known to promote coupling at aryl chlorides.[14][15] This represents a more challenging transformation, often requiring slightly higher catalyst loadings or temperatures.

Materials:

-

Substrate: this compound

-

Amine: e.g., Aniline (or desired primary/secondary amine)

-

Palladium Precatalyst: Palladium(II) Acetate (Pd(OAc)₂)

-

Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Base: Cesium Carbonate (Cs₂CO₃)

-

Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv) and Cesium Carbonate (2.0 equiv).

-

Catalyst Loading: In a separate vial under an inert atmosphere, pre-mix Pd(OAc)₂ (2.0 mol%) and Xantphos (3.0 mol%) in a small amount of dioxane for 15 minutes.

-

Reagent Addition: Add the amine (1.3 equiv) to the Schlenk flask, followed by the pre-mixed catalyst solution and additional anhydrous 1,4-dioxane (to achieve a substrate concentration of ~0.1 M).

-

Reaction Execution: Seal the flask and heat in an oil bath at 110 °C.

-

Monitoring: Stir the reaction vigorously. Monitor progress by LC-MS. Due to the lower reactivity of the C-Cl bond, this reaction may require 24-48 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate and purify the crude product via flash column chromatography to isolate the 2-amino-3-bromo-6-methoxypyridine derivative.

Parameter Optimization and Troubleshooting

The success of this selective amination hinges on the careful balance of several key parameters. The following table summarizes their roles and provides guidance for optimization.

| Parameter | Recommended Range | Influence on Selectivity & Yield | Causality & Expert Insights |

| Palladium Source | 1-5 mol% | Primarily affects reaction rate. Higher loadings can improve yields for challenging substrates but increase cost and residual metal. | Pd₂(dba)₃ and Pd(OAc)₂ are common choices.[5] Pre-catalysts (e.g., XPhos Pd G3) can offer faster activation and more reproducible results. |

| Ligand | 1.1 - 2.0 (L/Pd ratio) | The most critical parameter for selectivity. Bulky monodentate ligands (e.g., XPhos, RuPhos) often favor C-Br amination.[11] Bidentate ligands with specific bite angles (e.g., Xantphos) may favor C-Cl.[14] | The ligand's steric profile dictates access to the C-X bond, while its electronic nature modulates the energy barrier of oxidative addition.[7] |

| Base | 1.2 - 2.5 equiv | Strong, non-nucleophilic bases are required. NaOtBu is highly effective but can be poorly tolerated by sensitive functional groups.[5] K₂CO₃ or Cs₂CO₃ are milder alternatives. | The base's role is to deprotonate the amine, forming the palladium-amido intermediate prior to reductive elimination.[12] Its strength and solubility are key. |

| Solvent | 0.1 - 0.5 M | Toluene and 1,4-Dioxane are standard. Aprotic polar solvents can sometimes accelerate the reaction but may complicate work-up. | The solvent must solubilize the reactants and the base to a sufficient degree.[16] |

| Temperature | 80 - 120 °C | Higher temperatures increase reaction rates but can lead to catalyst decomposition and side reactions (e.g., hydrodehalogenation). | The C-Cl bond activation typically requires more thermal energy than the C-Br bond.[14] |

Experimental Workflow Visualization

The general laboratory workflow for setting up a Buchwald-Hartwig amination reaction is outlined below.

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of this compound is a prime example of a modern cross-coupling challenge where success is dictated by a deep understanding of the underlying mechanistic principles. The inherent competition between C-Br and C-Cl bond activation can be effectively controlled through the rational selection of the phosphine ligand. By leveraging sterically hindered monodentate ligands, chemists can achieve selective amination at the C3-Br position, while specific bidentate ligands may offer a pathway to functionalize the C2-Cl bond. The protocols and optimization guidelines presented here serve as a comprehensive resource for researchers to confidently approach this and similar chemoselective transformations, unlocking new avenues for the synthesis of complex, functionalized heteroaromatic molecules.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 13. Buchwald-Hartwig_reaction [chemeurope.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

Application Note: Selective Sonogashira Coupling of 3-Bromo-2-chloro-6-methoxypyridine at the C-3 Position

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to performing a selective Sonogashira cross-coupling reaction on 3-bromo-2-chloro-6-methoxypyridine. We delve into the mechanistic principles governing the reaction's chemoselectivity, offer a detailed, field-proven protocol for selective alkynylation at the C-3 position, and discuss the critical experimental parameters that ensure high yield and purity. This guide is intended for researchers in organic synthesis and drug development seeking to utilize this versatile building block for the construction of complex molecular architectures.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The ability to selectively functionalize specific positions on a polysubstituted pyridine ring is therefore of paramount importance for the synthesis of novel compounds. The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as one of the most powerful and versatile methods for forming C(sp²)-C(sp) bonds under mild conditions.[2][3][4]

The substrate, this compound, presents a common synthetic challenge: how to achieve selective functionalization at one of two different halogenated sites. This application note demonstrates that leveraging the inherent reactivity differences between C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for a highly regioselective Sonogashira coupling at the C-3 (bromo) position, leaving the C-2 (chloro) position intact for subsequent orthogonal transformations.

Mechanistic Rationale for Chemoselectivity

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this mechanism is key to controlling the reaction's outcome.

The generally accepted mechanism involves:

-

Palladium Cycle: An active Pd(0) species undergoes oxidative addition into the aryl-halide bond (the rate-determining step), forming a Pd(II) intermediate.

-

Copper Cycle: Concurrently, a copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide species.[2][6] This step activates the alkyne.

-

Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination: The resulting Pd(II) complex reductively eliminates the final product, regenerating the active Pd(0) catalyst.

The chemoselectivity in the coupling of this compound is dictated by the first step of the palladium cycle: oxidative addition. The rate of oxidative addition for aryl halides follows a well-established trend: I > Br > OTf >> Cl .[7] The C-Br bond is significantly more reactive towards Pd(0) insertion than the C-Cl bond. This difference in reactivity allows for the selective formation of the C(sp²)-C(sp) bond at the C-3 position while preserving the C-2 chloro substituent. Studies on various dihalogenated pyridines and other heteroarenes consistently show that palladium-catalyzed cross-couplings preferentially occur at the more reactive halogen site.[8][9]

Detailed Experimental Protocol

This protocol describes the selective coupling of this compound with phenylacetylene as a model reaction.

Materials:

-

This compound (1.0 eq)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.1 - 1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 eq)

-

Copper(I) Iodide (CuI) (0.04 - 0.10 eq)

-

Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

-

Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (to make a ~0.2 M solution with respect to the starting halide) via syringe. Follow with the addition of triethylamine (2.5 eq) and the terminal alkyne (1.1 eq).

-

Reaction Execution: Stir the mixture at room temperature. The reaction typically appears as a yellow-to-brown heterogeneous mixture.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting halide is consumed (typically 2-6 hours).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynyl-2-chloro-6-methoxypyridine product.

Guide to Experimental Parameters

The success of the Sonogashira coupling hinges on the careful selection of each reaction component. The choices below are based on established principles to maximize yield and selectivity.

| Parameter | Recommendation | Rationale & Expert Insights |

| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%) | These are robust, commercially available, and air-stable precatalysts that readily form the active Pd(0) species in situ.[2] For more challenging couplings, catalysts with more electron-rich or bulky phosphine ligands (e.g., XPhos, SPhos) can be employed, though they are often unnecessary for reactive C-Br bonds. |

| Copper(I) Co-catalyst | CuI (2-10 mol%) | Copper(I) is crucial for accelerating the reaction, allowing it to proceed at room temperature.[4][10] However, its presence can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[3] To minimize this, use the lowest effective catalyst loading and ensure the reaction is maintained under a strictly inert atmosphere. For sensitive substrates, a "copper-free" Sonogashira may be attempted, though this often requires higher temperatures and different ligands.[11][12] |